molecular formula C17H17N3O4 B6011437 N-[3-(butyrylamino)phenyl]-2-nitrobenzamide

N-[3-(butyrylamino)phenyl]-2-nitrobenzamide

Cat. No. B6011437
M. Wt: 327.33 g/mol
InChI Key: WOKOYKSYELZXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(butyrylamino)phenyl]-2-nitrobenzamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based inhibitors. It is a potent inhibitor of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. BB-94 has been extensively studied for its potential applications in cancer therapy and other diseases where MMPs play a crucial role.

Mechanism of Action

N-[3-(butyrylamino)phenyl]-2-nitrobenzamide inhibits MMPs by binding to the active site of the enzyme, thereby preventing the cleavage of extracellular matrix proteins. This leads to a decrease in tumor invasion and metastasis and a reduction in inflammation and tissue remodeling.
Biochemical and Physiological Effects:
N-[3-(butyrylamino)phenyl]-2-nitrobenzamide has been shown to have various biochemical and physiological effects, including a reduction in tumor growth and metastasis, a decrease in inflammation and tissue remodeling, and an improvement in lung function in pulmonary fibrosis. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-tumor activity.

Advantages and Limitations for Lab Experiments

N-[3-(butyrylamino)phenyl]-2-nitrobenzamide has several advantages for lab experiments, including its potency and selectivity for MMPs, its ability to inhibit multiple MMPs, and its relatively low toxicity. However, it also has some limitations, including its poor solubility in aqueous solutions and its potential to inhibit other enzymes besides MMPs.

Future Directions

There are several future directions for research on N-[3-(butyrylamino)phenyl]-2-nitrobenzamide, including the development of more potent and selective MMP inhibitors, the investigation of its potential applications in other diseases such as Alzheimer's disease and stroke, and the exploration of its combination with other therapies such as chemotherapy and radiation therapy. Additionally, the development of new formulations and delivery methods may improve its solubility and enhance its therapeutic efficacy.

Synthesis Methods

N-[3-(butyrylamino)phenyl]-2-nitrobenzamide can be synthesized using various methods, including the reaction of 3-(butyrylamino)aniline with 2-nitrobenzoyl chloride in the presence of a base, or the reaction of 3-(butyrylamino)aniline with 2-nitrobenzoic acid in the presence of a coupling reagent. The final product can be purified using various techniques such as recrystallization or column chromatography.

Scientific Research Applications

N-[3-(butyrylamino)phenyl]-2-nitrobenzamide has been extensively studied for its potential applications in cancer therapy, as MMPs play a crucial role in tumor invasion and metastasis. It has also been studied for its potential applications in other diseases such as arthritis, atherosclerosis, and pulmonary fibrosis, where MMPs are involved in tissue remodeling and inflammation.

properties

IUPAC Name

N-[3-(butanoylamino)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4/c1-2-6-16(21)18-12-7-5-8-13(11-12)19-17(22)14-9-3-4-10-15(14)20(23)24/h3-5,7-11H,2,6H2,1H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKOYKSYELZXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.